molecular formula C11H9F3N2OS B1404905 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-62-3

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1404905
CAS No.: 1421468-62-3
M. Wt: 274.26 g/mol
InChI Key: LSKLJJABNGJPAX-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C11H9F3N2OS It is characterized by the presence of a trifluoromethyl group attached to a benzo[d]thiazole ring, which is further connected to an azetidin-3-ol moiety

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Factors such as temperature, pH, and the presence of other molecules can significantly impact the effectiveness of a compound .

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes is primarily through binding to their active sites, which leads to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of various genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-apoptotic properties . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to widespread disruption of cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety is synthesized through a ring-closing reaction involving a suitable precursor, such as an azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)azetidin-3-ol: Similar structure but lacks the benzo[d]thiazole ring.

    1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidine: Similar structure but lacks the hydroxyl group on the azetidine ring.

Uniqueness

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is unique due to the combination of the trifluoromethyl group, benzo[d]thiazole ring, and azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKLJJABNGJPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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